1-(3-Methoxy-4-nitro-phenyl)-4-methyl-piperidine
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Overview
Description
1-(3-Methoxy-4-nitro-phenyl)-4-methyl-piperidine is a chemical compound with a complex structure that includes a piperidine ring substituted with a methoxy group and a nitro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxy-4-nitro-phenyl)-4-methyl-piperidine typically involves the reaction of 3-methoxy-4-nitrobenzaldehyde with 4-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxy-4-nitro-phenyl)-4-methyl-piperidine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles for substitution reactions include halides (e.g., chloride, bromide) and alkoxides (e.g., methoxide, ethoxide).
Major Products Formed
Oxidation: The major product formed is 1-(3-Hydroxy-4-nitro-phenyl)-4-methyl-piperidine.
Reduction: The major product formed is 1-(3-Methoxy-4-amino-phenyl)-4-methyl-piperidine.
Substitution: The major products depend on the nucleophile used; for example, using chloride as the nucleophile would yield 1-(3-Chloro-4-nitro-phenyl)-4-methyl-piperidine.
Scientific Research Applications
1-(3-Methoxy-4-nitro-phenyl)-4-methyl-piperidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-4-nitro-phenyl)-4-methyl-piperidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The methoxy group may also play a role in modulating the compound’s interactions with its molecular targets.
Comparison with Similar Compounds
1-(3-Methoxy-4-nitro-phenyl)-4-methyl-piperidine can be compared with other similar compounds, such as:
1-(3-Methoxy-4-nitrophenyl)piperazine: This compound has a similar structure but with a piperazine ring instead of a piperidine ring. It may have different chemical properties and biological activities.
1-(3-Methoxy-4-nitrophenyl)-piperidin-3-yl-methanol: This compound has an additional hydroxyl group on the piperidine ring, which may affect its reactivity and solubility.
1-(3-Methoxy-4-nitrophenyl)-4-methyl-piperazine: This compound has a similar structure but with a piperazine ring and a methyl group on the piperazine ring. It may have different pharmacological properties.
Properties
IUPAC Name |
1-(3-methoxy-4-nitrophenyl)-4-methylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10-5-7-14(8-6-10)11-3-4-12(15(16)17)13(9-11)18-2/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POBPBHGEEAKUOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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